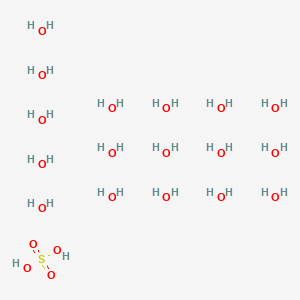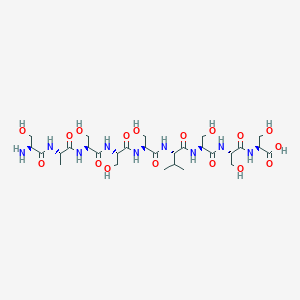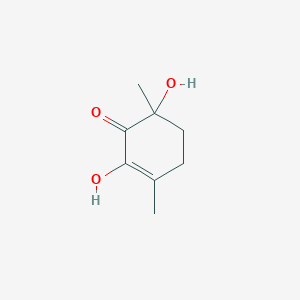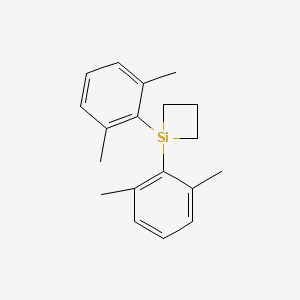
1,1-Bis(2,6-dimethylphenyl)siletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2,6-dimethylphenyl)siletane is a chemical compound characterized by the presence of a siletane ring substituted with two 2,6-dimethylphenyl groups. This compound belongs to the class of organosilicon compounds, which are known for their unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2,6-dimethylphenyl)siletane typically involves the reaction of 2,6-dimethylphenyl lithium with dichlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve the yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2,6-dimethylphenyl)siletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the siletane ring to other silicon-containing structures.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silicon compounds, and substituted phenyl derivatives.
Scientific Research Applications
1,1-Bis(2,6-dimethylphenyl)siletane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Bis(2,6-dimethylphenyl)siletane involves its interaction with various molecular targets. The siletane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with other molecules. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(2,6-dimethylphenyl)ethane
- 1,1-Bis(2,6-dimethylphenyl)propane
- 1,1-Bis(2,6-dimethylphenyl)butane
Uniqueness
1,1-Bis(2,6-dimethylphenyl)siletane is unique due to the presence of the siletane ring, which imparts distinct chemical and physical properties compared to its carbon analogs. The silicon atom in the siletane ring provides unique reactivity and stability, making it valuable for various applications.
Properties
CAS No. |
646522-65-8 |
|---|---|
Molecular Formula |
C19H24Si |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
1,1-bis(2,6-dimethylphenyl)siletane |
InChI |
InChI=1S/C19H24Si/c1-14-8-5-9-15(2)18(14)20(12-7-13-20)19-16(3)10-6-11-17(19)4/h5-6,8-11H,7,12-13H2,1-4H3 |
InChI Key |
DKJRQPOORUMUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[Si]2(CCC2)C3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)
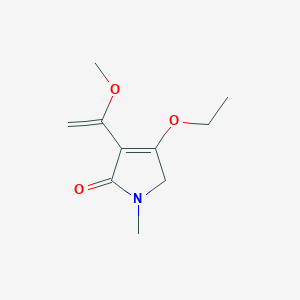
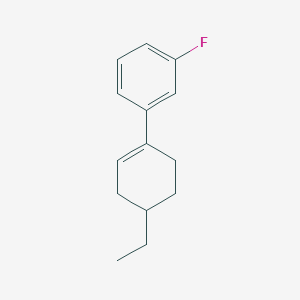
![1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium](/img/structure/B12599759.png)
![3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12599766.png)
![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
